molecular formula C12H21NO2S B6237477 tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2770360-08-0

tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6237477
CAS No.: 2770360-08-0
M. Wt: 243.4
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Description

tert-Butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound features a tert-butyl ester group, a sulfanyl group, and an azaspiro octane ring system. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the sulfanyl group. One common method includes:

    Formation of the Spirocyclic Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the ester group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Thiol derivatives or ester derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

    tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: This compound has a similar spirocyclic structure but features an oxo group instead of a sulfanyl group.

    tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate: This compound has an amino group instead of a sulfanyl group.

Uniqueness: tert-Butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its uniqueness, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2770360-08-0

Molecular Formula

C12H21NO2S

Molecular Weight

243.4

Purity

95

Origin of Product

United States

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